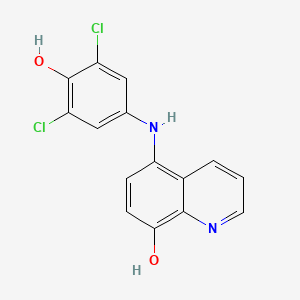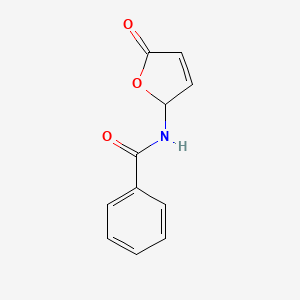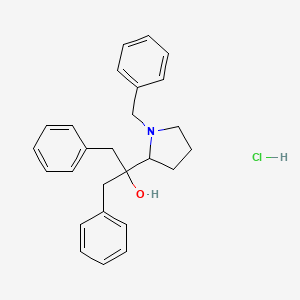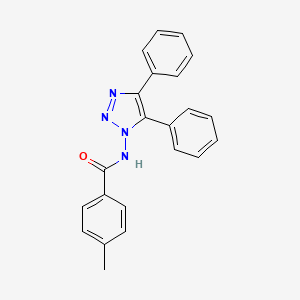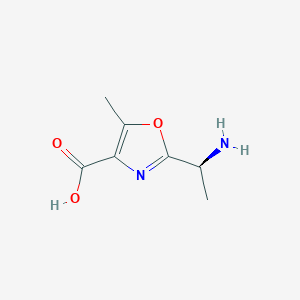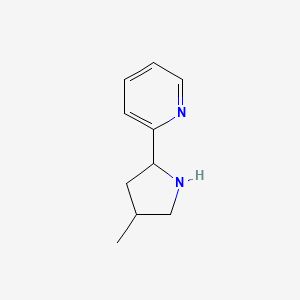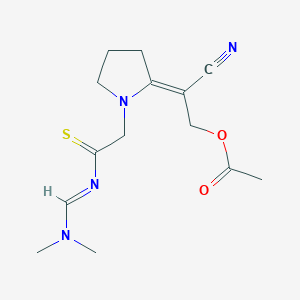![molecular formula C22H17ClN2O B15209483 5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)- CAS No. 629643-18-1](/img/structure/B15209483.png)
5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile: is a complex organic compound featuring a biphenyl group, a chlorophenyl group, and an isoxazolidine ring with a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a hydroximoyl chloride in the presence of a base. The reaction conditions often include solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The biphenyl and chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Formation of oxazolidinones.
Reduction: Formation of primary amines.
Substitution: Halogenated derivatives of the biphenyl and chlorophenyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.
Biology: In biological research, it is used to study the interactions of isoxazolidine derivatives with biological targets, including enzymes and receptors.
Industry: In the materials science industry, the compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The isoxazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity for these targets. The nitrile group can participate in hydrogen bonding or other interactions that stabilize the compound-target complex .
Comparación Con Compuestos Similares
- 3-([1,1’-Biphenyl]-4-yl)-2-phenylisoxazolidine-5-carbonitrile
- 3-(4-Chlorophenyl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-Biphenyl]-4-yl)-2-(4-methylphenyl)isoxazolidine-5-carbonitrile
Uniqueness: The presence of both the biphenyl and chlorophenyl groups in 3-([1,1’-Biphenyl]-4-yl)-2-(3-chlorophenyl)isoxazolidine-5-carbonitrile provides a unique combination of electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or materials with unique electronic properties.
Propiedades
Número CAS |
629643-18-1 |
|---|---|
Fórmula molecular |
C22H17ClN2O |
Peso molecular |
360.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C22H17ClN2O/c23-19-7-4-8-20(13-19)25-22(14-21(15-24)26-25)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-13,21-22H,14H2 |
Clave InChI |
FNYTXFDMMRIUQC-UHFFFAOYSA-N |
SMILES canónico |
C1C(ON(C1C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

